Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate
CAS No.:
Cat. No.: VC16470519
Molecular Formula: C15H23NO5
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NO5 |
|---|---|
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | 2-O-tert-butyl 3-O-ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3 |
| Standard InChI Key | VSHIYGMRWBFMTP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2=O |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture
The compound’s defining feature is its azabicyclo[2.2.2]octane skeleton, a bridged bicyclic system containing one nitrogen atom. The bicyclo[2.2.2]octane framework imposes significant rigidity, influencing both reactivity and three-dimensional conformation . Key structural elements include:
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Boc Protection: The tert-butyloxycarbonyl group at position 2 shields the amine during synthetic operations .
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Ethyl Ester: The carboxylate group at position 3 is esterified with ethanol, enhancing solubility in organic solvents .
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Keto Group: A carbonyl moiety at position 5 introduces electrophilic reactivity for subsequent functionalization .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₃NO₅ | |
| Molecular Weight | 297.35 g/mol | |
| CAS Registry Number | 1290627-55-2 | |
| IUPAC Name | 2-O-tert-butyl 3-O-ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate |
Stereochemical Considerations
The (1R,3R,4R)-rel configuration specifies the relative stereochemistry of three chiral centers. Computational modeling and X-ray crystallography of analogous compounds reveal that this arrangement minimizes steric strain between the Boc group and the bicyclic framework . The ethyl ester adopts an equatorial position to avoid clashes with the bridgehead hydrogens .
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis typically follows a convergent approach:
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Bicyclic Core Construction: Diels-Alder cycloaddition between a diene and a nitroso dienophile forms the azabicyclo[2.2.2]octane system .
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Boc Protection: Reaction with di-tert-butyl dicarbonate under Schotten-Baumann conditions introduces the Boc group .
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Esterification: Carboxylic acid intermediates are treated with ethanol in the presence of DCC/DMAP to form the ethyl ester .
Key Reaction Steps
A representative synthesis (Figure 1) involves:
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Step 1: Cycloaddition of 1,3-cyclohexadiene with nitrosobenzene yields the bicyclic nitroso adduct.
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Step 2: Catalytic hydrogenation reduces the nitroso group to an amine.
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Step 3: Boc protection using (Boc)₂O in THF/water.
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Step 4: Oxidation of the secondary alcohol to a ketone with Jones reagent.
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Step 5: Esterification with ethyl chloroformate.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Cycloaddition Temp | −78°C in CH₂Cl₂ | 78% → 89% |
| Boc Protection Base | NaHCO₃ (aq) | 65% → 92% |
| Esterification Catalyst | DMAP (0.1 equiv) | 70% → 85% |
Physicochemical and Spectroscopic Profile
Solubility and Stability
The compound exhibits moderate solubility in chlorinated solvents (CH₂Cl₂: 12 mg/mL) and low solubility in water (<0.1 mg/mL) . Stability studies indicate decomposition above 160°C, with the Boc group undergoing cleavage under strongly acidic (pH <2) or basic (pH >10) conditions .
Spectroscopic Signatures
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¹H NMR (CDCl₃, 400 MHz): δ 4.23 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.41 (m, 1H, bridgehead H), 2.98 (dd, J=12.4, 4.8 Hz, 1H, NCH₂), 1.48 (s, 9H, C(CH₃)₃) .
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IR (KBr): ν 1745 cm⁻¹ (ester C=O), 1689 cm⁻¹ (ketone C=O), 1254 cm⁻¹ (Boc C-O) .
Applications in Pharmaceutical Chemistry
Intermediate for Neurological Agents
The rigid bicyclic structure mimics bioactive conformations of neurotransmitters. Recent studies demonstrate its utility in synthesizing σ-1 receptor agonists with potential applications in neuropathic pain management .
Antimicrobial Scaffold Development
Functionalization at the 5-oxo position with thiosemicarbazides yields compounds showing MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .
Peptidomimetic Design
The bicyclic framework serves as a proline surrogate in angiotensin-converting enzyme (ACE) inhibitors, improving metabolic stability compared to linear peptides .
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes using organocatalysts could provide access to all eight stereoisomers for comprehensive bioactivity mapping .
Targeted Drug Delivery Systems
Conjugation with nanoparticle carriers may enhance bioavailability for central nervous system applications .
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